Losartan Impurity K

Übersicht

Beschreibung

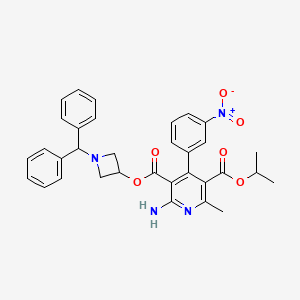

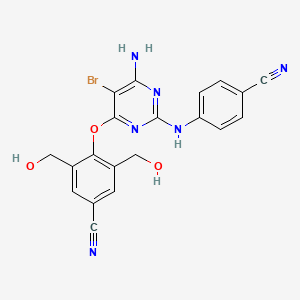

Losartan Impurity K, also known as Losartan EP Impurity K or Losartan USP Related Compound C, is an impurity standard of Losartan . Its chemical name is 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde . It is used in Losartan impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Losartan and its related formulations .

Molecular Structure Analysis

The molecular structure of Losartan Impurity K can be analyzed using various techniques such as UV spectroscopy, HPLC, and NMR . These techniques can provide detailed information about the molecular structure and help in the identification and quantification of the impurity.Physical And Chemical Properties Analysis

The physical and chemical properties of Losartan Impurity K can be analyzed using techniques such as pH measurement, color observation, odor detection, and re-dispersibility tests . These tests can provide information about the stability of the impurity in different conditions.Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutical Chemistry

Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Losartan Impurity K, also known as Nitrosodiethylamine (NDEA), is a carcinogenic impurity found in some pharmaceutical products, including Losartan . The presence of this impurity has led to recalls of certain drugs .

Methods of Application

A green and sensitive High-Performance Liquid Chromatography (HPLC) method was developed for the determination of NDEA in Losartan and Valsartan . The mobile phase used was 0.02 M ammonium acetate adjusted to pH 7.2 and ethanol in a gradient manner .

Results or Outcomes

The limits of detection and quantification for NDEA were estimated to be 0.2 and 0.5 μg ml−1, respectively . The standardized limits of NDEA impurity in drug substances were set as 0.56 ppm .

Application in Analytical Chemistry

Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

Losartan Impurity K is used in the analysis of Azido impurities in Losartan Potassium API . These impurities are derived from sodium azide, a precursor in the synthesis of Losartan .

Methods of Application

A simple and robust LCMS method was developed for the determination of four Azido impurities in Losartan Potassium API . No complex sample pre-treatment was required .

Results or Outcomes

The method provided a reliable and accurate determination of azido impurities in the Losartan drug . The risk caused by these azido impurities at the levels detected in sartan medicines till date is very low .

Application in Green Chemistry

Field

This application falls under the field of Green Chemistry .

Summary of the Application

Losartan Impurity K is used in the development of a practical, efficient, and green process for the preparation of Losartan, an antihypertensive drug .

Methods of Application

The key step in this process is the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .

Results or Outcomes

The overall yield of the process for the preparation of Losartan was 58.6% . This route was successfully operated at a pilot-plant operation .

Application in Green Analytical Chemistry

Field

This application falls under the field of Green Analytical Chemistry .

Summary of the Application

Losartan Impurity K is used in the development of a green and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of Nitrosodiethylamine (NDEA) in Losartan and Valsartan .

Methods of Application

The mobile phase used was 0.02 M ammonium acetate adjusted to pH 7.2 and ethanol in a gradient manner .

Safety And Hazards

Losartan Impurity K should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also important to note that the presence of potentially mutagenic azido impurities in Losartan has been reported, and measures have been taken to ensure that any active substance containing these impurities above the acceptable level would not be released onto the market .

Zukünftige Richtungen

The presence of azido impurities in Losartan active substances is of high priority to the European Directorate for the Quality of Medicines & HealthCare (EDQM). The EDQM will take any necessary action on CEPs (e.g., suspension) when CEP holders are considered not to be fully engaged in meeting these objectives . This highlights the importance of ongoing research and development in this area to ensure the safety and efficacy of Losartan and its related formulations.

Eigenschaften

IUPAC Name |

5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIPNNIJUARFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675798 | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan Impurity K | |

CAS RN |

1159977-26-0 | |

| Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

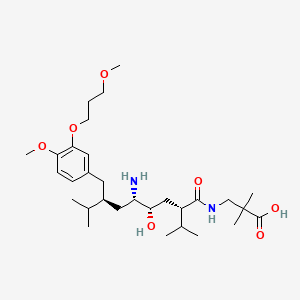

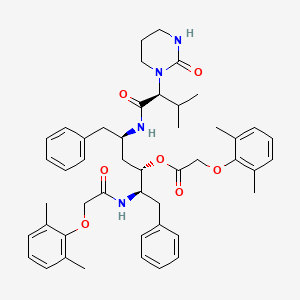

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

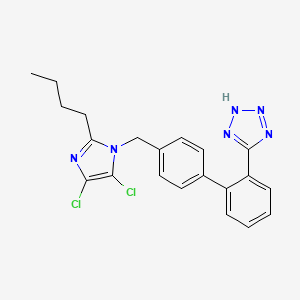

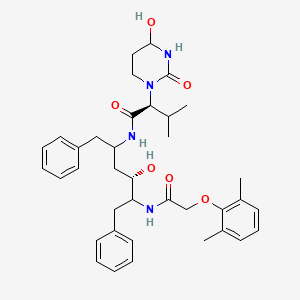

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)